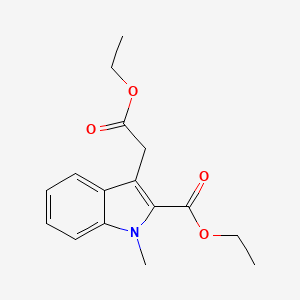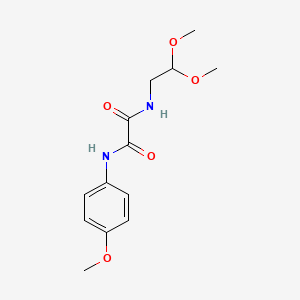![molecular formula C22H23ClN4O3 B2552156 N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189973-04-3](/img/structure/B2552156.png)
N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of spirocyclic compounds, as described in the first paper, involves the reaction of substituted piperidines with acrylonitrile in the presence of an alkali catalyst, followed by hydrolysis to yield the corresponding carboxylic acids . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions to incorporate the triazaspirodecene core and the specific substituents.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a type of covalent bond that connects two cyclic systems at a single atom. The compound of interest contains a triazaspirodecene core, which is a type of spirocyclic structure. The presence of multiple functional groups, such as the carboxamide moiety, suggests that the compound could engage in various intermolecular interactions, influencing its chemical behavior and biological activity.
Chemical Reactions Analysis
Spirocyclic compounds can participate in a variety of chemical reactions, depending on their functional groups and the reaction conditions. The synthesis process described in the first paper involves an aldol condensation followed by cyanoethylation . Similar reactions might be relevant for the compound , particularly in the modification of its functional groups or the construction of its complex molecular architecture.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" would be influenced by its molecular structure. The presence of both electron-donating and
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing various spiro compounds, including imidazole spiro compounds from 5-alkoxycarbonyl-1H-pyrrole-2,3-diones and phenylurea. These compounds undergo reactions that form alkyl 4-hydroxy-5-oxo-2-[(phenylcarbamoyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylates, which cyclize in the presence of sodium methoxide to give triazaspiro nonenes. The crystal structures of related compounds have been studied, providing insights into their molecular configurations and potential interactions (Aleksei Yu. Dubovtsev et al., 2016).
Biological Activity
The biological activity of structurally related compounds has been investigated, with some exhibiting antimicrobial properties. For example, compounds synthesized from benzo[d]isothiazol-3(2H)-one have shown favorable antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Wang Xiang-hui et al., 2012). Furthermore, the synthesis and characterization of various derivatives, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, have been explored, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry (Cemal Koray Özer et al., 2009).
Antiviral and Anticonvulsant Activities
New derivatives of spiro compounds have been evaluated for their antiviral and anticonvulsant activities. Some spirothiazolidinone derivatives have shown strong activity against influenza A/H3N2 virus, suggesting their potential as antiviral agents (Çağla Begüm Apaydın et al., 2020). Additionally, fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have been tested for their anticonvulsant activity, indicating the potential therapeutic applications of these compounds in treating convulsive disorders (J. Obniska et al., 2006).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-14-4-3-5-15(12-14)19-20(28)26-22(25-19)8-10-27(11-9-22)21(29)24-17-13-16(23)6-7-18(17)30-2/h3-7,12-13H,8-11H2,1-2H3,(H,24,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZLBUBOMJQIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)

![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2552083.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)
